molecular formula C45H73NO14 B016493 Concanamycin B CAS No. 81552-33-2

Concanamycin B

カタログ番号: B016493
CAS番号: 81552-33-2
分子量: 852.1 g/mol
InChIキー: AQXXGIBOZQZSAT-XDUMZDCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Concanamycin B (CMB) is an 18-membered macrolide antibiotic derived from Streptomyces species, notably Streptomyces diastatochromogenes and Streptomyces neyagawaensis . It belongs to the concanamycin family, which includes seven derivatives (A–G) characterized by a macrolide ring and a pyran moiety, with structural variations in side chains influencing biological activity . CMB is a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), an enzyme critical for acidifying intracellular compartments (e.g., lysosomes, endosomes) . Its inhibition disrupts processes such as protein degradation, nutrient processing, and immune cell function .

化学反応の分析

Concanamycin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include ethyl acetate, acetonitrile, and various chromatography solvents . The major products formed from these reactions are typically derivatives of the original compound, which retain the macrolide structure.

科学的研究の応用

Immunological Applications

Research has shown that CMB selectively affects CD8+^+ cytotoxic T lymphocytes (CTLs). In studies involving mice immunized with allogeneic tumors, CMB was found to suppress the increase in CD8+^+ CTL populations without impacting CD4+^+ T cells. This selective cytotoxicity suggests potential applications in immunotherapy, particularly in modulating immune responses against tumors or viral infections .

Case Study: CD8+^+ CTL Population Dynamics

  • Objective : To investigate the effects of CMB on CD8+^+ CTL viability.
  • Findings : CMB treatment resulted in significant DNA fragmentation and nuclear condensation in activated CD8+^+ CTLs, indicating apoptosis. In contrast, CD4+^+ T cells showed no such effects under similar conditions .

Antifungal Properties

CMB exhibits antifungal activity against various fungi and yeasts. It has been used to study the physiological roles of V-ATPases in fungal cells, providing insights into potential therapeutic strategies against fungal infections.

Data Table: Antifungal Activity of Concanamycin B

Fungi/Yeast SpeciesActivity ObservedReference
Candida albicansInhibition
Aspergillus nigerInhibition
Saccharomyces cerevisiaeInhibition

Cellular Mechanisms and Pathway Studies

CMB has been utilized as a tool to dissect cellular mechanisms involving endocytosis and intracellular trafficking. Studies have demonstrated that CMB can inhibit the endocytic uptake of horseradish peroxidase in dendritic cells, highlighting its role in modulating antigen presentation and immune responses .

Case Study: Endocytosis Modulation

  • Objective : To evaluate the effect of CMB on endocytosis in dendritic cells.
  • Findings : CMB significantly impaired the uptake of horseradish peroxidase, suggesting that V-ATPase activity is critical for effective endocytosis in these immune cells .

Potential Therapeutic Applications

While the cytotoxic effects of CMB pose challenges for clinical applications due to general toxicity observed at high concentrations, its selective action on specific cell types opens avenues for targeted therapies. The ability to modulate immune responses could be beneficial in treating cancers or chronic infections where CTL activity is crucial.

類似化合物との比較

Structural and Functional Analogues within the Concanamycin Family

Concanamycin A (CMA)

  • Structural Differences : CMA shares the macrolide core with CMB but differs in hydroxylation patterns and side-chain modifications .
  • Functional Differences: CMA exhibits higher natural abundance in microbial fermentations compared to CMB . Both inhibit V-ATPase, but CMA is more widely studied for its role in apoptosis induction in CD8+ cytotoxic T lymphocytes (CTLs) .

Concanamycin C (CMC)

  • Limited data exist, but CMC shares the macrolide backbone and V-ATPase inhibitory activity. Overexpression of regulatory genes in engineered Streptomyces strains enhances CMA and CMB production, suggesting shared biosynthetic pathways .

Comparison with Bafilomycins

Bafilomycins (e.g., Bafilomycin A1) are plecomacrolides that also inhibit V-ATPases. Key distinctions include:

  • Binding Specificity :
    • Bafilomycin binds to the 100-kDa subunit of V-ATPase, while concanamycins (including CMB) compete for overlapping but distinct binding sites .
    • Competitive labeling studies show partial overlap in binding regions between concanamycins and bafilomycins .
  • Biological Effects :
    • Bafilomycin A1 is widely used to study autophagy, while CMB specifically disrupts MHC class II molecule expression and bone resorption in vitro .
    • CMB and bafilomycin A1 exhibit similar IC50 values for V-ATPase inhibition (~5–20 nM), but CMB shows superior antiviral potency (IC50 = 6 nM against HSV-1) .

Comparison with Prodigiosin 25-C

  • Mechanistic Overlap :
    • Both CMB and Prodigiosin 25-C suppress cytotoxic T cells by neutralizing acidic organelles via V-ATPase inhibition .
    • In vivo studies show CMB and Prodigiosin 25-C reduce CD8+ CTL populations without affecting CD4+ or B220+ cells .
  • Structural Differences :
    • Prodigiosin 25-C is a linear tripyrrole pigment, unlike the macrolide structure of CMB, highlighting divergent origins but convergent functional effects .

Comparison with Apicularen and Archazolid

  • Therapeutic Potential: CMB’s specificity for lysosomal V-ATPases makes it a preferred tool for studying endocytic trafficking, whereas apicularen is less selective .

Key Data Tables

Table 1: Structural and Functional Comparison of V-ATPase Inhibitors

Compound Source IC50 (V-ATPase) Key Biological Effects Binding Specificity
Concanamycin B Streptomyces spp. 5 nM Inhibits MHC-II expression, bone resorption V0 subunit (competitive with bafilomycin)
Concanamycin A Streptomyces spp. ~20 nM Apoptosis in CTLs, antiviral Overlaps with bafilomycin
Bafilomycin A1 Streptomyces spp. 10–20 nM Autophagy inhibition 100-kDa subunit
Prodigiosin 25-C Serratia marcescens Not reported CTL suppression, organelle neutralization Indirect V-ATPase inhibition

Research Implications and Gaps

  • Production Challenges : CMB’s low natural abundance necessitates metabolic engineering for scalable production, unlike CMA .
  • Therapeutic Potential: CMB’s anti-resorptive and antiviral properties warrant further exploration in preclinical models .
  • Mechanistic Nuances : The structural basis for CMB’s unique effects on MHC-II vs. CMA’s MHC-I modulation remains unresolved .

生物活性

Concanamycin B (CMB) is a member of the plecomacrolide family, recognized primarily for its potent inhibitory effects on vacuolar-type adenosine triphosphatases (V-ATPases). This compound has garnered significant attention due to its diverse biological activities, particularly in immunology and cell biology. This article explores the biological activity of CMB, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

CMB functions predominantly as a V-ATPase inhibitor, which plays a critical role in maintaining intracellular pH and ion homeostasis. By inhibiting V-ATPases, CMB disrupts lysosomal acidification, thereby affecting various cellular processes, including:

  • Antigen Presentation : CMB inhibits the expression of MHC class II molecules on antigen-presenting cells. This inhibition is mediated through the disruption of vesicular transport processes necessary for MHC class II maturation and surface expression. Studies have shown that CMB effectively suppresses MHC class II induction in response to cytokines like IFN-γ and IL-4 without affecting MHC class I or ICAM-1 expression .
  • Lysosomal Function : The compound's ability to neutralize lysosomal pH impairs the degradation of endocytosed materials, which is crucial for antigen processing and presentation. The elevated pH within lysosomes hinders the activity of proteases that require acidic environments for optimal function .

Structure-Activity Relationship

The biological activity of CMB is closely linked to its structural components. Key findings regarding its structure-activity relationship include:

  • Macrolide Ring : The 18-membered macrolide structure is essential for both V-ATPase inhibition and MHC class II expression suppression. Modifications to this ring significantly reduce biological activity .
  • Hemiketal Moiety : The presence of a 6-membered hemiketal ring appears to enhance the compound's potency against V-ATPases. Variations in this moiety can lead to differences in inhibitory efficacy .

Research Findings and Case Studies

Numerous studies have explored the implications of CMB in various biological contexts:

  • Immunological Implications : Inhibition of MHC class II expression by CMB has potential implications for immunotherapy, particularly in modulating immune responses in autoimmune diseases or transplant rejection scenarios. For instance, CMB's selective inhibition allows for targeted immunosuppression without broadly affecting other immune pathways .
  • Anti-HIV Activity : Recent research indicates that CMB and its derivatives exhibit anti-HIV properties by inhibiting the Nef protein, which is crucial for viral replication and immune evasion. This suggests that CMB could be a valuable tool in developing therapies against HIV/AIDS .
  • Anthelmintic Activity : CMB has also demonstrated anthelmintic properties against model organisms like Caenorhabditis elegans. This highlights its potential utility beyond mammalian systems, suggesting broader applications in veterinary medicine or agriculture .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Mechanism Reference
Inhibition of MHC Class IIDisruption of vesicular transport via V-ATPase inhibition
Lysosomal NeutralizationElevation of lysosomal pH affecting protease activity
Anti-HIV ActivityInhibition of Nef protein leading to reduced viral replication
Anthelmintic ActivityEfficacy against C. elegans

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Concanamycin B as a vacuolar H⁺-ATPase inhibitor, and how does this inform its experimental applications?

this compound selectively inhibits vacuolar-type H⁺-ATPase (V-ATPase), a proton pump critical for lysosomal acidification. This disruption of lysosomal pH gradients is leveraged in studies exploring lysosomal function, autophagy, and intracellular trafficking. Methodologically, researchers should validate its activity via pH-sensitive fluorescent probes (e.g., LysoSensor) and confirm target engagement using immunoblotting for lysosomal markers like LAMP1 .

Q. What are the optimal handling and preparation protocols for this compound to maintain stability in experimental settings?

this compound is soluble in DMSO and should be aliquoted to avoid repeated freeze-thaw cycles. Stock solutions (e.g., 10 mM) stored at -20°C retain activity for ~6 months. Light-sensitive handling is recommended. For cell-based assays, working concentrations typically range from 10–100 nM, validated via dose-response curves to minimize off-target effects .

Q. How can researchers confirm the specificity of this compound in modulating lysosomal activity versus other cellular compartments?

Combine pharmacological inhibition with genetic approaches (e.g., siRNA targeting V-ATPase subunits) or use complementary inhibitors (e.g., Bafilomycin A1). Parallel assays measuring mitochondrial ATPase activity or endoplasmic reticulum stress markers can rule out non-specific effects .

Advanced Research Questions

Q. What experimental design considerations are critical when studying autophagy inhibition using this compound in cancer cell models?

Key steps include:

  • Controls : Include untreated cells, Bafilomycin A1-treated cells, and autophagy-inducing conditions (e.g., nutrient deprivation).
  • Endpoint assays : Use LC3-II immunoblotting, autophagosome quantification (e.g., TEM), and lysosomal protease activity assays.
  • Timing : Optimize treatment duration (e.g., 6–24 hours) to avoid cytotoxicity masking autophagy-specific effects .

Q. How can contradictory findings on this compound’s role in immune cell cytotoxicity be resolved?

Discrepancies in T cell or NK cell studies (e.g., perforin-independent suppression vs. perforin-dependent cryptococcal killing) may arise from differences in IL-2 concentrations, cell types, or pathogen models. Address these by:

  • Replicating conditions from conflicting studies (e.g., IL-2 levels in co-culture assays).
  • Using genetic models (e.g., perforin-knockout cells) to isolate mechanisms .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in multi-parametric studies?

  • Dose-response curves : Fit data using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
  • Multivariate analysis : Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for studies comparing multiple treatment groups.
  • Reproducibility : Report intra- and inter-experimental variability, with ≥3 biological replicates .

Q. How can researchers differentiate this compound’s effects from its structural analogs (e.g., Concanamycin A) in mechanistic studies?

  • Structural specificity : Compare inhibitory constants (Ki) for V-ATPase isoforms using purified enzyme assays.
  • Cross-validation : Use Concanamycin A as a positive control in parallel experiments, noting differences in potency or off-target profiles .

Q. What methodologies are effective in studying this compound’s impact on lysosomal dysfunction in cancer immunotherapy contexts?

  • Co-culture systems : Combine this compound-treated tumor cells with cytotoxic T lymphocytes (CTLs) to assess lysosomal disruption on antigen presentation.
  • Viability assays : Measure apoptosis (Annexin V/PI) and necroptosis (MLKL phosphorylation) to distinguish death pathways .

Q. Data Interpretation and Validation

Q. How should researchers address potential off-target effects when interpreting this compound’s inhibition of non-lysosomal pathways?

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes unrelated to lysosomal function.
  • Chemical proteomics : Employ affinity-based pulldown assays to map unintended binding partners .

Q. What strategies validate the reproducibility of this compound’s effects across diverse cell lines or primary cells?

  • Cell panel screening : Test effects in ≥3 cell lines (e.g., HEK293, HeLa, primary macrophages).
  • Inter-lab collaboration : Share standardized protocols (e.g., concentration, treatment duration) to minimize technical variability .

特性

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Concanamycin B
Concanamycin B
Concanamycin B
Concanamycin B
Concanamycin B
Concanamycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。